Prolinase vs. Prolidase Substrate Specificity
H-Pro-Val-OH (Pro-Val) serves as a substrate for prolinase (EC 3.4.13.8), whereas the reverse-sequence dipeptide H-Val-Pro-OH (Val-Pro) functions as a substrate for prolidase (EC 3.4.13.9). Quantitative prolinase activity measurements using Pro-Val as substrate in cultured skin fibroblasts showed mean activity of 294 ± 50 nmol min⁻¹ mg⁻¹ in control cells (n=11) and elevated activity of 917 ± 67 nmol min⁻¹ mg⁻¹ in prolidase-deficient cells (n=3) [1]. This differential activity profile is not observed with Val-Pro, which is specifically cleaved by prolidase—an enzyme distinct from prolinase in both substrate preference and physiological role [2].
| Evidence Dimension | Enzyme substrate specificity (prolinase vs. prolidase) |
|---|---|
| Target Compound Data | Pro-Val: Prolinase activity 294 nmol min⁻¹ mg⁻¹ (control), 917 nmol min⁻¹ mg⁻¹ (prolidase-deficient) |
| Comparator Or Baseline | Val-Pro: Substrate for prolidase (skin fibroblast prolidase), no prolinase activity reported |
| Quantified Difference | Sequence reversal switches enzyme specificity from prolinase to prolidase; Pro-Val exhibits 3.1-fold higher prolinase activity in prolidase-deficient vs. control cells |
| Conditions | Cultured skin fibroblasts, manganese-containing reaction buffer, pro-val as substrate |
Why This Matters
For researchers studying prolinase activity or prolidase deficiency, H-Pro-Val-OH is the appropriate substrate; substituting Val-Pro would yield irrelevant data due to mismatched enzyme specificity.
- [1] Miech G, Myara I, Mangeot M, Voigtlander V, Lemonnier A. Prolinase activity in prolidase-deficient fibroblasts. J Inherit Metab Dis. 1988;11(3):289-296. doi:10.1007/BF01800368. PMID: 3148067. View Source
- [2] NovoPro Labs. H-Val-Pro-OH Product Page. Accessed 2026. View Source
